5-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile
Overview
Description
“5-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 1245915-01-8. It has a molecular weight of 251.01 and its IUPAC name is 5-bromo-6-(trifluoromethyl)nicotinonitrile . It is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “this compound”, is a topic of interest in the agrochemical and pharmaceutical industries . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H2BrF3N2/c8-5-1-4 (2-12)3-13-6 (5)7 (9,10)11/h1,3H . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its 1H NMR (DMSO- d6) is δ 8.36 (s, 1H), 7.71 (s, 1H), 3.92 (br t, 2H, J =7 Hz), 3.75 (t, 2H, J =7 Hz), 2.01 (quin, 2H, J =7 Hz), 1.85 (quin, 2H, J =7 Hz) .Scientific Research Applications
Synthesis of Trifluoromethylated Azaindazole Derivatives
5-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile serves as a versatile building block for synthesizing trifluoromethylated N-heterocycles, which are important in the development of various pharmacologically active compounds. A study by Channapur et al. (2019) demonstrated its utility in creating novel azaindazole derivatives, highlighting its significance in medicinal chemistry (Channapur et al., 2019).
Spectroscopic and Optical Studies
The compound has been the subject of extensive spectroscopic characterization, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Vural and Kara (2017) utilized density functional theory (DFT) to analyze its geometric structure, vibrational frequencies, chemical shift values, and nonlinear optical (NLO) properties (Vural & Kara, 2017).
Crystal Structure and Mechanistic Investigation
Liu et al. (2013) focused on the crystal structure of a related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, obtained through reactions involving this compound. This study contributes to the understanding of reaction mechanisms in the synthesis of complex organic compounds (Liu et al., 2013).
Synthesis of Novel Pyridine Derivatives
The compound has also been used in the synthesis of novel pyridine derivatives, which are explored for their various potential applications in chemistry and biology. For instance, Ghiasuddin et al. (2018) conducted a study on synthesizing and characterizing novel pyridine derivatives, examining their spectroscopic, single crystal XRD, electronic, nonlinear optical, and biological properties (Ghiasuddin et al., 2018).
Antibacterial Activity
In the field of microbiology, Bogdanowicz et al. (2013) explored the antibacterial activity of novel 4-Pyrrolidin-3-cyanopyridine derivatives synthesized using compounds related to this compound, highlighting its potential in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Safety and Hazards
The safety information for “5-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile” includes the following hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Future Directions
Trifluoromethylpyridines, including “5-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile”, are used in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Mechanism of Action
Target of Action
It’s known that many trifluoromethylpyridines are used in the pharmaceutical and agrochemical industries due to their unique physicochemical properties .
Mode of Action
It’s believed that the compound interacts with its targets through the unique characteristics of the pyridine moiety and the trifluoromethyl group .
Biochemical Pathways
It’s known that trifluoromethylpyridines can influence a variety of biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile . These factors could include temperature, pH, and the presence of other chemicals.
Properties
IUPAC Name |
5-bromo-6-(trifluoromethyl)pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3N2/c8-5-1-4(2-12)3-13-6(5)7(9,10)11/h1,3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRQHYMMUIEQFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(F)(F)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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